molecular formula C11H14ClN3O2S B023186 N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride CAS No. 116970-50-4

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride

Cat. No.: B023186
CAS No.: 116970-50-4
M. Wt: 287.77 g/mol
InChI Key: ZAMCOVXWUOADQX-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride is a chemical compound known for its inhibitory action on cyclic nucleotide-dependent protein kinase and protein kinase C. This compound is widely used in biochemical research due to its ability to modulate various cellular processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-aminoethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often crystallized and packaged under inert conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various chemical reactions.

    Biology: Employed in studies involving protein kinases and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects in diseases related to protein kinase dysregulation.

    Industry: Utilized in the development of biochemical assays and diagnostic tools .

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide: Another potent inhibitor of casein kinase I with a similar structure but different substitution pattern.

    N-(2-aminoethyl)-isoquinoline-8-sulfonamide: Shares the isoquinoline core but differs in the position of the sulfonamide group.

Uniqueness

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride is unique due to its specific inhibitory action on cyclic nucleotide-dependent protein kinase and protein kinase C. This specificity makes it a valuable tool in biochemical research for studying these enzymes and their associated pathways .

Properties

IUPAC Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCOVXWUOADQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151614
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116970-50-4
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116970-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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